N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
6-N-butyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-4-13-23-22-26-20(25-16-9-8-12-18(14-16)29-2)19-15-24-28(21(19)27-22)17-10-6-5-7-11-17/h5-12,14-15H,3-4,13H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQISCPLVWYKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with butylamine and phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with different substituents on the pyrazole and pyrimidine rings, such as N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms within the rings.
Uniqueness
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and methoxyphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Biological Activity
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article explores the biological activity of this compound through a review of relevant literature, including synthesis, mechanisms of action, and biological evaluations.
- Molecular Formula : C23H26N6O
- Molecular Weight : 402.5 g/mol
- CAS Number : 946219-47-2
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its ability to inhibit casein kinase 1 (CK1), an enzyme involved in various cellular processes including cell cycle regulation and apoptosis. Aberrant CK1 activity is linked to cancer progression and neurodegenerative disorders. The inhibition of CK1 by pyrazolo[3,4-d]pyrimidines can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown potent inhibitory effects on various cancer cell lines:
- IC50 Values :
These findings suggest that the compound can effectively target both wild-type and mutant forms of EGFR, making it a candidate for further development as an anticancer agent.
Induction of Apoptosis
Flow cytometric analyses have indicated that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly—an important marker for apoptosis regulation. This suggests that this compound may promote cell death in tumor cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by their structural features. Substituents on the phenyl rings and variations in the pyrazole moiety can enhance or diminish their inhibitory effects on kinases:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and potency |
| Butyl chain | Improves binding affinity |
| Variations in phenyl groups | Alters selectivity towards specific kinases |
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- CK1 Inhibition : Research highlighted the discovery of new pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors, demonstrating their potential in treating diseases related to dysregulated CK1 activity .
- EGFR Inhibition : A study synthesized new derivatives that showed promising anti-proliferative activity against lung and colon cancer cell lines while also inhibiting EGFR effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
